N-(3-methoxy-4-methylphenyl)benzamide
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Overview
Description
N-(3-methoxy-4-methylphenyl)benzamide is an organic compound with the molecular formula C15H15NO2 and a molecular weight of 241.2851 It is a derivative of benzamide, where the benzamide moiety is substituted with a 3-methoxy-4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxy-4-methylphenyl)benzamide typically involves the acylation of 3-methoxy-4-methylaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow systems also enables the determination of intrinsic reaction kinetics, which is essential for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxy-4-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of N-(3-hydroxy-4-methylphenyl)benzamide.
Reduction: Formation of N-(3-methoxy-4-methylphenyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(3-methoxy-4-methylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-methoxy-4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Similar Compounds
N-(3-methylphenyl)-4-methoxybenzamide: Similar structure but lacks the methoxy group at the 3-position.
N-(4-methylphenyl)benzamide: Similar structure but lacks both the methoxy and methyl groups.
Uniqueness
N-(3-methoxy-4-methylphenyl)benzamide is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s ability to interact with molecular targets, making it distinct from other benzamide derivatives .
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-(3-methoxy-4-methylphenyl)benzamide |
InChI |
InChI=1S/C15H15NO2/c1-11-8-9-13(10-14(11)18-2)16-15(17)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,16,17) |
InChI Key |
PZMXIGWBVZGQQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
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